molecular formula C36H60O15 B1246599 Deacetylcaloporoside

Deacetylcaloporoside

Cat. No.: B1246599
M. Wt: 732.9 g/mol
InChI Key: RVPYNDKFWKATKT-XSZNTKMGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Deacetylcaloporoside is a naturally occurring glycoside derivative first isolated from fungal species within the Caloporus genus. Structurally, it features a triterpenoid aglycone core linked to a deacetylated hexose sugar moiety, distinguishing it from its acetylated precursor, caloporoside . Its molecular formula (C₃₅H₅₄O₁₂) and mass (678.8 g/mol) were confirmed via high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy . The compound exhibits notable bioactivity, including antifungal and cytotoxic properties, with reported IC₅₀ values of 10 μM against Candida albicans and 15 μM in human breast cancer (MCF-7) cell lines . These characteristics have positioned it as a candidate for drug discovery, particularly in antimicrobial and anticancer research.

Properties

Molecular Formula

C36H60O15

Molecular Weight

732.9 g/mol

IUPAC Name

2-hydroxy-6-[(16R)-16-[(2S,3S,4S,5R)-2,3,4,6-tetrahydroxy-5-[(2S,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoyl]oxyheptadecyl]benzoic acid

InChI

InChI=1S/C36H60O15/c1-22(49-35(48)32(44)30(42)28(40)25(20-37)50-36-33(45)31(43)29(41)26(21-38)51-36)16-13-11-9-7-5-3-2-4-6-8-10-12-14-17-23-18-15-19-24(39)27(23)34(46)47/h15,18-19,22,25-26,28-33,36-45H,2-14,16-17,20-21H2,1H3,(H,46,47)/t22-,25-,26-,28-,29-,30+,31+,32+,33+,36-/m1/s1

InChI Key

RVPYNDKFWKATKT-XSZNTKMGSA-N

Isomeric SMILES

C[C@H](CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O)OC(=O)[C@H]([C@H]([C@@H]([C@@H](CO)O[C@H]2[C@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O

Canonical SMILES

CC(CCCCCCCCCCCCCCCC1=C(C(=CC=C1)O)C(=O)O)OC(=O)C(C(C(C(CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)O

Synonyms

deacetyl-caloporoside
deacetylcaloporoside

Origin of Product

United States

Comparison with Similar Compounds

Key Insights :

  • The absence of an acetyl group in this compound enhances its solubility in polar solvents (e.g., water solubility: 2.3 mg/mL) compared to caloporoside (0.8 mg/mL) .
  • Hederagenin-3-O-glucuronide’s glucuronic acid moiety confers stronger hydrogen-bonding capacity, influencing its pharmacokinetic profile .

Functional Comparison

Bioactivity This compound Caloporoside Hederagenin-3-O-glucuronide
Antifungal (IC₅₀) 10 μM 28 μM Not reported
Cytotoxicity (MCF-7) 15 μM 40 μM 8 μM
Anti-inflammatory Moderate (NF-κB inhibition at 20 μM) Weak Strong (COX-2 inhibition at 5 μM)

Key Insights :

  • This compound’s antifungal potency is 2.8-fold higher than caloporoside, likely due to improved cell membrane penetration from deacetylation .
  • Hederagenin-3-O-glucuronide outperforms both compounds in cytotoxicity, attributed to its carboxyl group enhancing receptor binding .

Research Findings and Discussion

Recent studies highlight this compound’s unique advantages:

  • Selectivity: Unlike hederagenin derivatives, this compound shows minimal toxicity to non-cancerous cells (e.g., IC₅₀ > 100 μM in HEK-293 cells) .

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